molecular formula C29H58O B1215742 Nonacosan-10-one CAS No. 504-56-3

Nonacosan-10-one

Cat. No.: B1215742
CAS No.: 504-56-3
M. Wt: 422.8 g/mol
InChI Key: ZPVRGRJHOPAZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonacosan-10-one (C₂₉H₅₈O, CAS Registry Number 504-56-3) is a long-chain aliphatic ketone, also known as 10-Nonacosanone or Ginnol . This compound is of significant interest in advanced materials research, particularly in the development of specialized polymer composites. Studies demonstrate its application as a key additive in polyethylene (PE) films to enhance performance as packaging materials . Research indicates that incorporating this compound into amorphous PE matrices can significantly alter the material's properties. The impact is concentration-dependent; specific weight percentages have been shown to modify free volume within the polymer and reduce the oxygen diffusion rate . This makes this compound a valuable compound for researchers engineering the barrier properties of packaging to extend the shelf life of perishable goods. Its primary research value lies in optimizing composite composition to achieve minimal gas permeability while maintaining thermal stability and mechanical strength, such as a high elastic modulus . The closely related secondary alcohol, Nonacosan-10-ol, is a well-documented natural product found in plant epicuticular waxes, such as in the leaves of Nelumbo nucifera (lotus) and needles of Pinus halepensis (pine), often forming crystalline nanotubes . As the ketone derivative, this compound serves as a critical intermediate and model compound in organic synthesis, materials science, and spectroscopic studies . This product is provided for research purposes in laboratory settings only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

504-56-3

Molecular Formula

C29H58O

Molecular Weight

422.8 g/mol

IUPAC Name

nonacosan-10-one

InChI

InChI=1S/C29H58O/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26-28-29(30)27-25-23-21-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

ZPVRGRJHOPAZOE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCC

melting_point

74-75°C

Other CAS No.

504-56-3

physical_description

Solid

Origin of Product

United States

Occurrence and Ecological Distribution of Nonacosan 10 One

Detection of Nonacosan-10-one in Microbial Metabolites and Fungal Extracts

Based on the available scientific literature snippets, there is no direct evidence or specific mention of this compound being detected within microbial metabolites or fungal extracts. The compound is primarily characterized as a plant metabolite core.ac.uk. While this compound has been noted for potential antibacterial activity researchgate.net, this observation does not equate to its detection as a metabolite produced by microorganisms or fungi in the studies reviewed.

This compound in Other Biological Matrices

Beyond plant tissues, this compound and its related alcohol, Nonacosan-10-ol (B1263646), have been identified in atmospheric aerosols. These long-chain compounds are derived from plant waxes and can be emitted into the atmosphere, serving as tracers for primary biological aerosol particles (PBAPs) researchgate.netubc.cacopernicus.orgnih.gov. Studies analyzing atmospheric aerosols collected from forest canopies have reported the presence and concentrations of Nonacosan-10-ol.

Biosynthesis and Metabolic Pathways of Nonacosan 10 One

Enzymatic Mechanisms for the Production of Nonacosan-10-one in Biological Systems

The formation of this compound is a multi-step enzymatic process that begins with the synthesis of very-long-chain fatty acids (VLCFAs). These precursors undergo a series of modifications to yield the final ketone product.

Proposed Pathways from Fatty Acids or Hydrocarbons Precursors

The biosynthesis of this compound is believed to originate from the decarbonylation pathway of fatty acid metabolism. The primary precursor is a C30 very-long-chain fatty acid (VLCFA), which is synthesized in the endoplasmic reticulum by a fatty acid elongase (FAE) complex. This complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain.

Once the C30 acyl-CoA is formed, it is proposed to be reduced to the corresponding aldehyde. Subsequently, a decarbonylase enzyme is thought to catalyze the removal of a carbonyl group, yielding a C29 alkane (nonacosane). This alkane then serves as the immediate substrate for the introduction of the ketone functional group. An alternative hypothesis suggests that the functional group at the 10th position might be introduced at an earlier stage of the hydrocarbon chain formation through a Claisen condensation mechanism, before the full C29 chain is assembled. ubc.ca

The proposed biosynthetic pathway can be summarized as follows:

C16/C18 Fatty Acid PoolFatty Acid Elongase (FAE) ComplexC30 VLCFA-CoAReductionC30 AldehydeDecarbonylationNonacosane (B1205549) (C29 Alkane)HydroxylationNonacosan-10-ol (B1263646)OxidationThis compound

Precursor/IntermediateKey Enzymatic StepProduct
C16/C18 Acyl-CoAFatty Acid Elongase (FAE) ComplexC30 Acyl-CoA
C30 Acyl-CoAAcyl-CoA ReductaseC30 Aldehyde
C30 AldehydeAldehyde DecarbonylaseNonacosane
NonacosaneMidchain Alkane Hydroxylase (e.g., CYP96A15/MAH1)Nonacosan-10-ol
Nonacosan-10-olAlcohol Dehydrogenase/OxidaseThis compound

Role of Decarboxylases or Oxygenases (e.g., P450 Enzymes) in Ketone Formation

The introduction of the ketone group at the 10th carbon of the nonacosane chain is a critical step. This is believed to occur via a two-step oxidation process. First, a hydroxyl group is introduced to form a secondary alcohol, Nonacosan-10-ol. This hydroxylation is catalyzed by an oxygenase, with cytochrome P450 (CYP) monooxygenases being the primary candidates. nih.govresearchgate.net

In Arabidopsis thaliana, the cytochrome P450 enzyme CYP96A15, also known as MIDCHAIN ALKANE HYDROXYLASE1 (MAH1), has been identified as being responsible for the formation of secondary alcohols and ketones in the stem cuticular wax. nih.gov This enzyme catalyzes the hydroxylation of alkanes at a mid-chain position. nih.gov While MAH1 in Arabidopsis primarily acts on C29 alkanes to produce a mixture of secondary alcohols and ketones with the functional group near the center of the chain, it provides a model for how this compound could be synthesized. nih.gov It is proposed that MAH1 or a homologous enzyme hydroxylates nonacosane to form Nonacosan-10-ol. nih.gov

Following hydroxylation, the resulting secondary alcohol, Nonacosan-10-ol, is then oxidized to the corresponding ketone, this compound. This oxidation step is likely catalyzed by a dehydrogenase or an oxidase. While the specific enzyme responsible for this final conversion has not been definitively characterized, it is a common biochemical transformation in plant secondary metabolism. nih.gov

Genetic Regulation of this compound Biosynthesis Genes

The biosynthesis of this compound is tightly regulated at the genetic level to ensure its production is coordinated with plant development and environmental conditions. This regulation occurs through the controlled expression of the biosynthetic genes.

Gene Identification and Characterization in Producer Organisms

While the complete set of genes specifically responsible for this compound biosynthesis has not been fully elucidated in any single organism, studies on cuticular wax biosynthesis in model plants like Arabidopsis thaliana have identified gene families that are crucial for this process.

The genes encoding the fatty acid elongase (FAE) complex, which produces the VLCFA precursors, have been well-characterized. These include genes for β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR). mdpi.com

The key gene for the conversion of the alkane precursor to the secondary alcohol is a midchain alkane hydroxylase. In Arabidopsis, this has been identified as MAH1 (CYP96A15). nih.gov Mutants of this gene show a significant reduction in the amounts of secondary alcohols and ketones in their stem wax. nih.gov It is highly probable that homologous genes in other plant species that produce this compound fulfill a similar function. Transcriptome analysis of plants that produce high levels of this compound could help identify candidate genes for its synthesis. biorxiv.orgnih.govfrontiersin.orgplos.org

Transcriptional and Translational Control of Biosynthetic Enzymes

The expression of cuticular wax biosynthetic genes is regulated by a network of transcription factors. Several families of transcription factors have been implicated in controlling the expression of genes involved in the synthesis of VLCFAs and their derivatives. These include members of the MYB, AP2/EREBP (APETALA2/Ethylene Responsive Element Binding Protein), and HD-Zip (Homeodomain-Leucine Zipper) families.

For instance, in Arabidopsis, the MYB transcription factors MYB94 and MYB96 are known to directly regulate the expression of genes involved in cuticular wax biosynthesis, such as KCS1, KCS2, KCS6, and KCR1. nih.gov These transcription factors are often responsive to environmental cues like drought, linking stress responses to changes in wax composition.

The promoters of wax biosynthetic genes contain specific cis-regulatory elements that are recognized by these transcription factors. researchgate.net For example, HD-Zip IV transcription factors typically bind to L1-box cis-elements found in the promoters of their target genes. researchgate.net The transcriptional activation or repression of these biosynthetic genes ultimately controls the flux through the pathway and the amount of this compound produced. Post-transcriptional and translational control mechanisms also likely play a role in fine-tuning the levels of the biosynthetic enzymes, although these are less well understood in the context of this compound synthesis.

Subcellular Localization of this compound Biosynthetic Machinery

The biosynthesis of this compound is a compartmentalized process, with different enzymatic steps occurring in specific subcellular locations. The initial synthesis of C16 and C18 fatty acids occurs in the plastids. These fatty acids are then exported to the cytoplasm and activated to their CoA esters.

The elongation of these fatty acids to form VLCFAs, the direct precursors for this compound, takes place in the endoplasmic reticulum (ER). The FAE complex enzymes are integral or associated proteins of the ER membrane.

The subsequent modifications, including the hydroxylation of nonacosane by cytochrome P450 enzymes and the likely oxidation to this compound, are also thought to occur in the endoplasmic reticulum. Cytochrome P450 enzymes are typically anchored to the ER membrane. Proteomic analyses of the ER in various plant species have identified enzymes involved in lipid metabolism, supporting the role of this organelle as a central hub for the synthesis of cuticular wax components. nih.govnih.gov The final ketone product is then transported from the ER to the plasma membrane and subsequently secreted to the plant surface to become part of the epicuticular wax layer.

Comparative Biosynthetic Analyses Across Diverse Organisms Producing this compound

The biosynthesis of this compound, a long-chain asymmetrical ketone, is predominantly documented in the plant kingdom, where it serves as a component of epicuticular waxes. While the complete pathway is best understood in plants, comparative analyses with other organisms, such as insects, which also produce a vast array of long-chain hydrocarbons, reveal both conserved principles and divergent enzymatic mechanisms. This section explores the biosynthetic pathways of this compound and related compounds across different biological kingdoms, highlighting the similarities and differences in precursor molecules, key enzymes, and metabolic routes.

In higher plants, the biosynthesis of this compound is intricately linked to the production of very-long-chain fatty acids (VLCFAs). The process begins with the synthesis of C16 and C18 fatty acids in the plastids, which are then exported to the endoplasmic reticulum. Here, a fatty acid elongase (FAE) complex extends these precursors to VLCFAs with chain lengths of up to 34 carbons.

The subsequent steps occur via an alkane-forming pathway. A crucial enzyme complex, likely involving ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3), is responsible for the decarbonylation of a C30 acyl-CoA precursor to form the C29 alkane, n-nonacosane. Following the formation of the alkane backbone, a mid-chain alkane hydroxylase, identified as a cytochrome P450 enzyme from the MAH1 (mid-chain alkane hydroxylase1) family, introduces a hydroxyl group at the C-10 position, yielding Nonacosan-10-ol. The final step is the oxidation of this secondary alcohol to the corresponding ketone, this compound. This hydroxylation and subsequent oxidation are key steps that introduce functionality to the long hydrocarbon chain.

While direct evidence for the complete biosynthetic pathway of this compound in insects is less clear, the general principles of cuticular hydrocarbon (CHC) biosynthesis provide a framework for comparison. Insects are known to produce a diverse array of long-chain hydrocarbons, including alkanes, alkenes, and methyl-branched alkanes, which serve as crucial components of their protective cuticle and as communication signals.

Similar to plants, the biosynthesis of CHCs in insects originates from fatty acid metabolism. Fatty acid synthases (FAS) produce fatty acyl-CoA precursors, which are then elongated by very-long-chain fatty acid elongases. However, the enzymes responsible for the final conversion to hydrocarbons and their oxygenated derivatives appear to differ from those in plants. In some insects, cytochrome P450 enzymes from different families are implicated in the oxidative decarbonylation of fatty aldehydes to produce hydrocarbons. The formation of ketones like this compound in insects would likely involve subsequent hydroxylation and oxidation of the corresponding alkane, a process that may be catalyzed by other specific cytochrome P450 enzymes. The diversity of CHC profiles among different insect orders, such as beetles (Coleoptera) and flies (Diptera), suggests a high degree of enzymatic specialization and evolutionary divergence in these pathways.

Information regarding the biosynthesis of this compound in fungi and bacteria is scarce. While some fungi are known to produce long-chain alcohols and ketones, the specific pathways and the occurrence of this compound are not well-documented. Fungal metabolic pathways for lipids can be complex and may involve different enzyme systems compared to plants and insects.

The following tables provide a comparative overview of the key components and steps in the proposed biosynthetic pathways of this compound and related long-chain ketones in plants and a generalized pathway in insects.

Table 1: Comparative Overview of this compound Biosynthesis

Feature Plants Insects (Generalized Pathway) Fungi/Bacteria
Primary Precursor C16/C18 Acyl-CoA Acetyl-CoA, Malonyl-CoA Not well-documented
Elongation System Fatty Acid Elongase (FAE) complex Fatty Acid Synthase (FAS) and Elongases Not well-documented
Intermediate n-Nonacosane, Nonacosan-10-ol Very-long-chain fatty aldehydes/alcohols Not well-documented
Key Enzyme Families CER, MAH (Cytochrome P450) Cytochrome P450 (various families) Not well-documented
Final Product This compound Diverse cuticular hydrocarbons, including ketones Not well-documented

Table 2: Key Enzymes in the Biosynthesis of Long-Chain Alkanes and Ketones

Ecological Roles and Biological Functions of Nonacosan 10 One

Nonacosan-10-one as a Semiochemical in Interspecific Interactions

Semiochemicals are chemical substances that convey a signal between organisms, eliciting a behavioral or physiological response. The role of this compound in such interactions is an area of ongoing investigation, with current understanding largely inferred from the activities of structurally related compounds.

Allelochemical Activity and Plant Defense Mechanisms Involving this compound

Allelochemicals are a class of semiochemicals that mediate interactions between different species. While direct evidence of allelopathic activity for this compound is limited, studies on its corresponding secondary alcohol, nonacosan-10-ol (B1263646), provide insights into its potential role in plant defense.

Research has demonstrated that nonacosan-10-ol, isolated from the roots of Fumaria parviflora, exhibits significant nematicidal activity against the root-knot nematode Meloidogyne incognita. In laboratory and greenhouse experiments, this compound was shown to inhibit egg hatching and increase juvenile mortality of the nematode, thereby protecting host plants. This suggests that plants producing nonacosan-10-ol, and potentially its oxidized form, this compound, may possess a chemical defense mechanism against certain soil-borne pathogens.

Table 1: Nematicidal Activity of Nonacosan-10-ol against Meloidogyne incognita

CompoundOrganismActivity
Nonacosan-10-olMeloidogyne incognita (Root-knot nematode)Inhibits egg hatching, causes juvenile mortality

Deterrent or Attractant Roles Towards Herbivores or Pollinators

The function of this compound as either a deterrent or an attractant for herbivores and pollinators has not been specifically elucidated. However, the epicuticular waxes of plants, which are known to contain long-chain ketones and alcohols, play a crucial role in mediating interactions with insects. These waxy layers can influence insect behavior by providing visual and tactile cues, and their chemical composition can act as a feeding deterrent or attractant. The presence of this compound in the cuticular wax of some plants, such as certain species of Pinus, suggests it may contribute to these surface properties, although its specific effect on herbivores and pollinators remains to be determined.

This compound in Intraspecific Communication and Social Behavior

Within a single species, chemical signals, or pheromones, are vital for a range of social behaviors, including mate recognition and colony organization. The role of this compound in these contexts is primarily understood through the broader study of cuticular hydrocarbons (CHCs) in insects.

Pheromonal Components and Their Contribution to Species-Specific Signals

Cuticular hydrocarbons, a diverse group of compounds that includes alkanes, alkenes, and methyl-branched hydrocarbons, as well as ketones and alcohols, are key components of the outer layer of insects. These compounds create a species-specific chemical signature that is crucial for communication. While specific research on this compound as a pheromone is not available, it is plausible that as a CHC, it could be a component of the complex chemical blends that insects use for species recognition. The precise composition and ratio of different CHCs are what determine the specificity of these signals.

Role of this compound in Colony Recognition or Mate Selection

In social insects, such as ants and bees, the CHC profile serves as a "colony odor" that allows individuals to distinguish between nestmates and non-nestmates. This recognition is fundamental for maintaining the social structure and defending the colony from intruders. Any variation in the CHC profile can lead to aggression between individuals. Similarly, CHCs play a critical role in mate selection in many insect species, with specific compounds acting as contact sex pheromones that trigger mating behavior. Although a direct link has not been established for this compound, its nature as a CHC positions it as a potential contributor to these vital recognition systems.

This compound in Cuticular Hydrocarbon Profiles and Desiccation Resistance

One of the most well-established functions of cuticular hydrocarbons is the prevention of water loss, a critical adaptation for terrestrial life. nih.gov

The epicuticular wax layer on plants and the cuticle of insects form a barrier against uncontrolled water transpiration. wikipedia.org this compound, as a component of these waxes, is likely to contribute to this protective function. The long, non-polar aliphatic chain of this compound imparts hydrophobic properties to the surface, reducing water permeability.

In insects, the composition of CHCs is known to correlate with desiccation resistance. Species adapted to drier environments often have a higher proportion of long-chain and saturated hydrocarbons, which are more effective at preventing water loss. researchgate.net The presence of this compound in the cuticular profile of an insect would therefore be expected to enhance its ability to withstand desiccating conditions. nih.gov

Table 2: Documented Presence and Inferred Function of this compound and Related Compounds

CompoundOrganism(s)LocationInferred Function
This compoundSolanum tuberosum (Potato), Styrax officinalisPlant tissuesPlant metabolite
Nonacosan-10-olFumaria parvifloraRootsNematicidal (Plant defense)
Nonacosan-10-olPinus species (e.g., Pinus halepensis)Needle epicuticular waxWater repellency, desiccation resistance

Interactions of this compound with Microbial Communities (e.g., Antifungal, Antibacterial Activities in an ecological context)

Direct research specifically detailing the antifungal and antibacterial properties of this compound is not widely available in existing scientific literature. However, studies on plant essential oils containing the structurally related compound, nonacosane (B1205549), have shown some antimicrobial effects. For instance, an essential oil where nonacosane was a major component demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. tubitak.gov.tr Notably, the same study reported no antifungal activity against two yeast-like fungi. tubitak.gov.tr

The broader class of long-chain fatty acids and their derivatives, to which this compound belongs, has been reported to possess antimicrobial properties. amazonaws.com These compounds are integral components of plant cuticular waxes, which serve as a primary barrier against environmental stressors, including microbial pathogens. The physical and chemical properties of these waxes can inhibit the growth and penetration of fungi and bacteria on plant surfaces. While these general findings suggest a potential role for long-chain ketones like this compound in plant defense, specific studies are required to elucidate its direct antimicrobial mechanisms and its relevance in an ecological context.

Table 1: Reported Antimicrobial Activity of a Related Compound

CompoundActivity TypeTarget OrganismsEfficacy
NonacosaneAntibacterialGram-positive and Gram-negative bacteriaModerate
AntifungalYeast-like fungiNone Observed

Note: This data is for the related compound nonacosane, found within an essential oil, and not for this compound itself.

Olfactory Reception and Neuroethological Responses to this compound

The role of this compound in olfactory reception and the subsequent neuroethological responses in organisms is an area with limited specific research. However, the study of similar long-chain hydrocarbons in insect chemical communication offers a basis for its potential functions. The related alkane, nonacosane, has been identified as a component of the pheromones in certain insects, such as the tussock moth (Orgyia leucostigma) and the mosquito Anopheles stephensi. wikipedia.org In these cases, nonacosane is involved in chemical signaling, which is crucial for behaviors such as mating and aggregation.

Furthermore, the corresponding alcohol, Nonacosan-10-ol, has been identified as a semiochemical, a chemical involved in communication, for the large white butterfly (Pieris brassicae) and the small white butterfly (Pieris rapae). pherobase.com For these species, Nonacosan-10-ol is classified as a pheromone. pherobase.com Pheromones are detected by specialized olfactory receptor neurons in the insect's antennae, triggering a cascade of neural signals that lead to specific behavioral responses.

While these findings relate to the alkane and alcohol forms, they suggest that the ketone, this compound, could also function as a semiochemical in some species. The specific structure of these long-chain molecules is critical for their recognition by olfactory receptors. It is plausible that this compound may act as a pheromone or another type of signaling molecule, influencing the behavior of insects or other organisms. However, without direct electrophysiological and behavioral studies on this compound, its role in olfactory communication remains speculative.

Table 2: Semiochemical Function of Related Compounds

CompoundOrganismType of Semiochemical
NonacosaneOrgyia leucostigma, Anopheles stephensiPheromone component
Nonacosan-10-olPieris brassicae, Pieris rapaePheromone

Note: This table presents information on compounds structurally related to this compound to provide context on potential biological roles.

Advanced Analytical Methodologies for Nonacosan 10 One Research

Chromatographic Techniques for Separation and Quantification of Nonacosan-10-one

Chromatography is fundamental to the analysis of this compound, enabling its separation from intricate mixtures for subsequent identification and quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility of the analyte and the nature of the sample matrix. nih.gov

Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) for Complex Mixtures

Gas chromatography is a powerful technique for the analysis of volatile or semi-volatile compounds like this compound. nih.gov When coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC provides high-resolution separation essential for analyzing complex samples such as cosmetic formulations or natural product extracts. nih.govnih.gov

The separation is achieved on a capillary column, where compounds are partitioned between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a key identifier. For this compound, specific column types and temperature programs have been established to achieve optimal separation. nist.gov The National Institute of Standards and Technology (NIST) provides reference data for the gas chromatographic analysis of this compound. nist.gov

Table 1: Gas Chromatography Parameters for this compound Analysis

Parameter Value Reference
Column Type Capillary nist.gov
Active Phase HP-5MS nist.gov
Temperature Program 60°C (1 min) -> 5°C/min to 210°C -> 10°C/min to 280°C (15 min) nist.gov

| Van Den Dool and Kratz Retention Index (non-polar column) | 3089.9 | nist.govnih.gov |

Following separation by GC, the analyte passes to a detector. FID is highly sensitive to carbon-containing compounds and is often used for quantification due to its wide linear range. chromatographyonline.com For unambiguous identification, coupling GC with MS is the method of choice. The mass spectrometer ionizes the eluted compound and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum that serves as a molecular fingerprint. nih.gov

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

For studies requiring a pure sample of this compound, such as for structural elucidation or as a reference standard, preparative High-Performance Liquid Chromatography (prep-HPLC) is an indispensable tool. springernature.comrjptonline.org Unlike analytical HPLC, which focuses on identifying and quantifying small amounts of a substance, preparative HPLC is used to isolate and purify larger quantities of a compound from a mixture. semanticscholar.org

The process involves scaling up an analytical separation method. sigmaaldrich.com This typically requires larger columns, higher flow rates, and larger sample injection volumes. rjptonline.org Both normal-phase (using nonpolar solvents and a polar stationary phase) and reversed-phase (using polar solvents and a nonpolar stationary phase) HPLC can be employed, with reversed-phase being the most common mode for natural product purification. springernature.comsigmaaldrich.com The fractions containing the compound of interest are collected as they elute from the column, and the solvent is subsequently evaporated to yield the purified this compound. semanticscholar.org

Spectroscopic Approaches for Structural Confirmation and Elucidation of this compound and its Metabolites

Spectroscopy is the cornerstone of structural elucidation in chemistry. For a molecule like this compound and its related metabolites, various spectroscopic techniques are used in concert to confirm its molecular structure, identify functional groups, and determine stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the complete structure of an organic molecule. core.ac.uk It provides detailed information about the carbon-hydrogen framework. While this compound itself is achiral, its metabolites, such as the corresponding secondary alcohol (S)-Nonacosan-10-ol, possess a chiral center whose stereochemistry is critical to its biological function and physical properties. researchgate.net

¹³C NMR: A ¹³C NMR spectrum of this compound would be expected to show distinct signals for each of the 29 carbon atoms. The most characteristic signal would be the carbonyl carbon (C=O), which would appear significantly downfield (at a high ppm value) compared to the aliphatic carbons of the long chain.

¹H NMR: The ¹H NMR spectrum would provide information on the different types of protons in the molecule. The protons on the carbons adjacent (alpha) to the carbonyl group would have a characteristic chemical shift, distinct from the other methylene (B1212753) (CH₂) and methyl (CH₃) protons in the alkyl chains.

2D NMR Techniques: For complex structures or for determining the stereochemistry of metabolites, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. NOESY reveals through-space interactions between protons, which can be used to deduce their relative spatial orientation and thus the stereochemistry of the molecule. wordpress.com

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. kurouskilab.com These two techniques are complementary, providing information on the vibrational modes of molecular bonds. kurouskilab.com

IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, the most prominent and diagnostic absorption band would be from the carbonyl (C=O) group stretch. lumenlearning.com The long aliphatic chains would also give rise to characteristic C-H stretching and bending vibrations. lumenlearning.com

Raman spectroscopy involves the inelastic scattering of laser light. mdpi.com It is particularly sensitive to non-polar bonds and provides a "molecular fingerprint" that can be used for identification. mdpi.com In this compound, Raman spectroscopy would be effective at characterizing the C-C and C-H bonds of the long alkyl chains. kurouskilab.com

Table 2: Characteristic Vibrational Spectroscopy Bands for this compound

Functional Group Vibration Type Expected IR Wavenumber (cm⁻¹) Expected Raman Signal
C-H (Alkyl) Stretching 2850-3000 Strong
C=O (Ketone) Stretching ~1715 (Strong, Sharp) Weak
-CH₂- Bending (Scissoring) ~1470 Present

| -CH₃ | Bending (Rocking) | ~1375 | Present |

Mass Spectrometry Fragmentation Patterns and Isotopic Labeling Studies for this compound Biosynthesis

Mass spectrometry (MS) is not only used as a detector for chromatography but is also a standalone technique for structural analysis and for tracing metabolic pathways. nih.gov

When a molecule like this compound is ionized in a mass spectrometer, the resulting molecular ion is energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is predictable and highly characteristic of the original molecule's structure. For long-chain ketones, a primary fragmentation pathway is alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. This results in the formation of stable acylium ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 422.77 g/mol )

Fragmentation Pathway Resulting Ion Structure Predicted Mass-to-Charge Ratio (m/z)
Molecular Ion [M]⁺ [C₂₉H₅₈O]⁺ 422
Alpha-cleavage (loss of C₈H₁₇ radical) [CH₃(CH₂)₁₈C=O]⁺ 297
Alpha-cleavage (loss of C₁₉H₃₉ radical) [CH₃(CH₂)₇C=O]⁺ 143

| McLafferty Rearrangement | Varies based on rearrangement | Lower m/z values |

To study the biosynthesis of this compound, researchers use isotopic labeling . nih.gov This involves providing an organism with precursor molecules (e.g., acetate) that have been enriched with a stable heavy isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.govnuvisan.com The organism then incorporates these labeled precursors into the final product. By analyzing the resulting this compound with mass spectrometry, scientists can detect the mass increase corresponding to the incorporated isotopes. The specific pattern of labeling in the molecule and its fragments reveals the building blocks and the enzymatic steps involved in its natural synthesis. researchgate.net

Sample Preparation Strategies for this compound Extraction from Diverse Biological Matrices

The effective extraction of this compound from complex biological matrices is a critical first step in its analysis, identification, and quantification. As a long-chain aliphatic ketone, this compound is a non-polar compound typically found within the waxy coatings of plants (epicuticular wax) or the cuticles of insects. nih.gov Extraction strategies are therefore designed to efficiently solubilize these lipids while minimizing the co-extraction of interfering polar compounds. The choice of method depends on the nature of the biological matrix, the desired purity of the extract, and the scale of the operation.

Commonly employed strategies involve solvent-based extraction, where the matrix is exposed to a non-polar solvent. A widely used technique is the brief immersion of the biological material, such as plant needles or whole insects, in a solvent like n-hexane. bg.ac.rsresearchgate.net This method is effective for dissolving surface lipids, including ketones like this compound, without extensively disrupting the underlying cellular structures. For more exhaustive extraction from solid tissues, techniques like Soxhlet extraction may be employed, although this is less common for surface lipids.

Following initial extraction, a cleanup step is often necessary to separate the target compound class from other co-extracted lipids. This is typically achieved using column chromatography with an adsorbent like silica (B1680970) gel. bg.ac.rs The crude extract is loaded onto the column, and solvents of increasing polarity are used to elute different compound classes, allowing for the isolation of the ketone fraction.

More modern and environmentally friendly techniques such as supercritical fluid extraction (SFE) using supercritical carbon dioxide (scCO₂) have also been applied for the extraction of plant waxes. lincoln.ac.uk By modifying the pressure and temperature, the solvating power of scCO₂ can be tuned to selectively extract specific classes of compounds, potentially offering a more targeted extraction of this compound. lincoln.ac.uk Regardless of the method, sample preparation often involves initial steps such as air-drying or freeze-drying the biological material to remove water, which can hinder the efficiency of non-polar solvent extraction.

Extraction TechniqueTypical Biological MatrixSolvent/Method DetailsPost-Extraction CleanupKey Considerations
Solvent ImmersionPlant leaves/needles, whole insectsBrief immersion (e.g., 45-60 seconds) in a non-polar solvent such as n-hexane or chloroform. bg.ac.rsColumn chromatography on silica gel; elution with hexane (B92381) to isolate non-polar fractions. bg.ac.rsMinimally destructive; primarily extracts surface lipids. Solvent purity is crucial to avoid contamination.
Supercritical Fluid Extraction (SFE)Plant matter (e.g., spruce needles)Supercritical CO₂ at controlled temperature and pressure (e.g., 60 °C and 200-400 bar). lincoln.ac.ukMay require further purification like recrystallization or chromatography depending on selectivity. lincoln.ac.uk"Green" alternative to organic solvents; selectivity can be tuned by adjusting parameters.
Solid Phase Microextraction (SPME)Live insects (cuticle)A fiber coated with a stationary phase (e.g., PDMS/DVB) is exposed to the insect's surface to adsorb cuticular compounds. researchgate.netDirect analysis via thermal desorption into a gas chromatograph (GC).Non-lethal sampling method ideal for behavioral studies; extracts very small quantities. researchgate.net
Protein PrecipitationBiofluids (e.g., serum, plasma)Addition of a cold organic solvent (e.g., acetonitrile/methanol mixture) to precipitate proteins. researchgate.netCentrifugation to separate the supernatant containing the analyte from the protein pellet. researchgate.netPrimarily used for removing protein interference in biofluid analysis, applicable if studying metabolism or distribution. biotage.com

Bioassay-Guided Fractionation Techniques for Isolating Biologically Active this compound

Bioassay-guided fractionation is a powerful strategy used in natural product chemistry to systematically isolate a specific biologically active compound from a complex mixture. mdpi.comresearchgate.net This process involves a repeating cycle of separation (fractionation) and biological testing (bioassay) to progressively narrow down the components of an extract until the pure, active substance is identified. nih.gov While specific studies detailing the bioassay-guided fractionation of this compound are not prevalent, the methodology can be readily applied if a crude extract containing this compound exhibits a desired biological effect, such as antimicrobial, anti-inflammatory, or cytotoxic activity.

The process begins with a crude extract obtained from a biological source known to contain this compound. nih.gov This crude extract is first subjected to a relevant biological assay. If significant activity is confirmed, the extract is then separated into several simpler fractions using chromatographic techniques. A common first step is column chromatography over silica gel, eluting with a solvent gradient of increasing polarity (e.g., starting with pure n-hexane and gradually adding ethyl acetate). nih.govmdpi.com

Each resulting fraction is then re-tested in the same bioassay. The fraction(s) that demonstrate the highest activity are selected for further separation. mdpi.com This sub-fractionation can be performed using more advanced chromatographic methods like High-Performance Liquid Chromatography (HPLC), which offers higher resolution. This iterative process of "separate and test" continues, generating progressively purer fractions. The activity becomes concentrated into smaller and smaller fractions until, ideally, a single pure compound is isolated. The structure of this isolated active compound is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). If the active compound is identified as this compound, the process will have successfully linked the compound to a specific biological function.

StepProcedureTechnique ExampleHypothetical BioassayExpected Outcome
1. Crude ExtractionA crude lipid extract is obtained from the source material (e.g., plant leaves).Hexane immersion followed by solvent evaporation.Antibacterial assay (e.g., broth microdilution) against Staphylococcus aureus.The crude extract shows significant inhibition of bacterial growth.
2. Primary FractionationThe active crude extract is separated into several fractions based on polarity.Column chromatography (Silica Gel) with a hexane-ethyl acetate (B1210297) gradient.Each fraction is tested for antibacterial activity.Activity is concentrated in a non-polar fraction (e.g., eluted with 98:2 hexane:ethyl acetate).
3. Sub-fractionationThe most active fraction is further separated into sub-fractions.Preparative Thin-Layer Chromatography (pTLC) or medium-pressure liquid chromatography (MPLC).All sub-fractions are re-tested in the bioassay.One or two sub-fractions show enhanced antibacterial activity compared to the parent fraction.
4. Isolation of Pure CompoundThe active sub-fraction is purified to yield a single compound.High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 or normal phase).The pure compound is tested to confirm its activity.A pure compound is isolated that accounts for the observed antibacterial activity.
5. Structural ElucidationThe chemical structure of the pure, active compound is determined.Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.Not applicable.The compound is identified as this compound.

Synthetic Strategies and Chemical Transformations of Nonacosan 10 One

Total Synthesis Approaches for Nonacosan-10-one

The total synthesis of this compound can be strategically designed through the synthesis of its immediate precursor, nonacosan-10-ol (B1263646), followed by a straightforward oxidation. The synthesis of long-chain secondary alcohols often presents challenges in controlling regioselectivity and, when required, stereoselectivity.

A logical retrosynthetic analysis of this compound would commence with the disconnection of the carbon-oxygen double bond via an oxidation reaction, identifying the secondary alcohol, nonacosan-10-ol, as the key precursor. The synthesis of nonacosan-10-ol can be approached by forming one of the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon. A plausible disconnection would be at the C9-C10 bond, leading to two smaller fragments: a 9-carbon unit and a 20-carbon unit.

A reported synthesis of (S)-nonacosan-10-ol provides a practical illustration of this strategy. researchgate.net The key steps in this synthetic route, which can be adapted for a total synthesis of this compound, are outlined below:

Allylation of Decanal (B1670006): The synthesis initiates with the allylation of decanal (a 10-carbon aldehyde) to form 1-tridecen-4-ol.

Resolution: The resulting racemic alcohol is resolved to isolate the desired stereoisomer. This can be achieved through esterification with a chiral auxiliary, such as (R)-O-methylmandelic acid, followed by chromatographic separation of the diastereomers and subsequent hydrolysis. researchgate.net

Chain Elongation via Cross-Metathesis: The resolved allylic alcohol is then subjected to a cross-metathesis reaction with a long-chain terminal alkene, such as 1-eicosene (B165122) (a 20-carbon alkene), to extend the carbon chain. researchgate.net

Hydrogenation: The resulting unsaturated alcohol is hydrogenated to yield the saturated secondary alcohol, (S)-nonacosan-10-ol.

Oxidation: The final step to obtain this compound would be the oxidation of the secondary alcohol. A variety of mild oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation or side reactions.

The key reactions and their descriptions are summarized in the table below.

StepReactionReagents and ConditionsPurpose
1AllylationDecanal, Allyl bromide, ZincFormation of the carbon skeleton around the future hydroxyl group.
2Resolution(R)-O-methylmandelic acid, DCC, DMAP; then separationSeparation of enantiomers to obtain a stereochemically pure precursor.
3Cross-MetathesisGrubbs' catalyst, 1-EicoseneElongation of the carbon chain to the desired length.
4HydrogenationH₂, Pd/CSaturation of the carbon-carbon double bond.
5OxidationPyridinium chlorochromate (PCC)Conversion of the secondary alcohol to the target ketone.

The synthesis of a chiral version of this compound is indeed relevant, as the reduction of the ketone can lead to a chiral center at the C-10 position. The synthesis of enantiomerically pure (S)-nonacosan-10-ol serves as a direct pathway to chiral this compound. researchgate.net The critical stereoselective step in the reported synthesis is the resolution of the allylation product of decanal. researchgate.net By employing a chiral resolving agent, the two enantiomers of the intermediate alcohol are converted into diastereomeric esters, which can be separated by chromatography. Subsequent removal of the chiral auxiliary yields the enantiomerically pure alcohol, which upon oxidation would provide the corresponding chiral ketone. The stereochemical integrity is maintained during the oxidation step, as it does not involve the chiral center.

Semisynthesis of this compound from Natural Precursors

While a direct semisynthesis of this compound from a readily available natural precursor has not been extensively documented, analogous transformations of natural products suggest plausible routes. Plant oils, which are rich in triglycerides of fatty acids, can serve as starting materials for the synthesis of long-chain ketones. google.comgoogle.com

A patented method describes the production of ketones from glycerides of short-chain fatty acids by reacting them with a carboxylic acid in the presence of a metal oxide catalyst. google.comgoogle.com For instance, the reaction of a glyceride containing decanoic acid with acetic acid can yield 2-undecanone. This ketonization reaction provides a template for how a long-chain fatty acid, derivable from a natural oil, could be converted into a ketone.

A hypothetical semisynthetic route to this compound could involve:

Hydrolysis of a natural oil containing erucic acid (a 22-carbon fatty acid) to yield the free fatty acid.

Ketonization of erucic acid with a suitable shorter-chain carboxylic acid, such as heptanoic acid, in the presence of a catalyst to form the 29-carbon ketone.

This approach would leverage the readily available carbon chains from natural sources to construct the backbone of this compound.

Derivatization of this compound for Structure-Activity Relationship Studies

The chemical modification of this compound to produce analogues and derivatives is a key strategy for conducting structure-activity relationship (SAR) studies. These studies are essential for understanding how the chemical structure of a molecule influences its biological activity.

The synthesis of analogues and homologues of this compound can be achieved by modifying the length of the alkyl chains flanking the carbonyl group. A versatile method for this is the α-alkylation of ketones with alcohols. mdpi.com This reaction, often catalyzed by a transition metal and a base, allows for the direct formation of a carbon-carbon bond at the α-position of the ketone.

For example, to synthesize a homologue of this compound with a longer chain, one could start with a shorter-chain ketone and alkylate it with an appropriate alcohol. The general scheme for this reaction is as follows:

R¹-C(=O)-CH₂-R² + R³-CH₂-OH → R¹-C(=O)-CH(CH₂-R³)-R² + H₂O

By selecting different starting ketones and alcohols, a library of analogues with varying chain lengths can be synthesized.

Chemical modifications to this compound that could be explored in SAR studies include:

Varying the position of the carbonyl group: Moving the ketone functionality along the 29-carbon chain would alter the molecule's symmetry and polarity, which could affect its interaction with biological targets.

Introducing unsaturation: The incorporation of double or triple bonds into the alkyl chains could change the molecule's conformation and electronic properties.

Derivatization of the carbonyl group: The ketone can be converted into other functional groups, such as oximes, hydrazones, or heterocyclic systems like thiazanones. researchgate.net The synthesis of thiazanones from keto fatty esters has been reported as a method for derivatization. nih.gov Such modifications introduce new atoms and functional groups that can dramatically alter the compound's biological profile and stability.

The table below summarizes potential modifications and their expected impact on the molecule's properties.

ModificationExample of DerivativePotential Impact on Properties
Chain Length VariationHomologues (e.g., heptacosan-10-one, hentriacontan-10-one)Altered lipophilicity and steric hindrance.
Positional IsomerismNonacosan-2-one, Nonacosan-15-oneChanges in molecular shape and dipole moment.
Introduction of UnsaturationNonacosen-10-oneConformational rigidity and potential for different intermolecular interactions.
Carbonyl DerivatizationThis compound oxime, Thiazanone derivativeAltered polarity, hydrogen bonding capacity, and metabolic stability.

Chemoenzymatic Synthesis of this compound and Analogues

The convergence of chemical and enzymatic methodologies, known as chemoenzymatic synthesis, presents a powerful strategy for the construction of complex molecules like this compound with high selectivity and under environmentally benign conditions. This approach leverages the specificity of biocatalysts, often enzymes like lipases or dehydrogenases, to perform challenging chemical transformations that might otherwise require harsh reagents and complex protecting group strategies.

A primary chemoenzymatic route to this compound involves the enzymatic oxidation of its corresponding secondary alcohol precursor, Nonacosan-10-ol. This transformation is a critical step that benefits significantly from the high selectivity of enzymes. Alcohol dehydrogenases (ADHs), for instance, are a class of enzymes capable of oxidizing secondary alcohols to ketones with high regio- and enantioselectivity. The use of an ADH could selectively oxidize the hydroxyl group at the C-10 position of the nonacosane (B1205549) chain, directly yielding this compound. This biocatalytic step avoids the use of heavy metal-based oxidizing agents and minimizes the risk of over-oxidation to carboxylic acids, which can be a challenge in traditional chemical oxidations of long-chain alcohols.

Lipases, another class of versatile biocatalysts, can also be employed in the synthesis of this compound and its analogues. While primarily known for their role in esterification and hydrolysis, lipases can catalyze a variety of other reactions, including the formation of amides. This capability opens avenues for the synthesis of this compound analogues where the ketone functionality is replaced by other groups or where the long aliphatic chain is modified. For instance, lipase-catalyzed amidation could be used to couple long-chain carboxylic acids with various amines to produce amide analogues.

The synthesis of structural analogues of this compound is crucial for structure-activity relationship studies and for exploring the diverse applications of this class of compounds. Chemoenzymatic methods offer a flexible platform for generating a library of such analogues. By varying the substrates in lipase-catalyzed reactions, a range of analogues with different chain lengths and functional groups can be produced.

Table 1: Potential this compound Analogues Synthesizable via Chemoenzymatic Routes

Compound NamePotential Chemoenzymatic RouteKey Enzyme Class
Nonacosan-10-olEnzymatic reduction of this compoundAlcohol Dehydrogenase
Nonacosan-10-amineReductive amination of this compoundImine Reductase / Transaminase
Decyl nonadecanoateLipase-catalyzed esterificationLipase
N-Benzylnonacosan-10-amideLipase-catalyzed amidationLipase

Challenges and Innovations in this compound Synthesis

The synthesis of a long-chain aliphatic ketone like this compound, whether through purely chemical or chemoenzymatic routes, is not without its challenges. However, ongoing innovations in synthetic methodology are continually addressing these hurdles.

Challenges:

One of the primary challenges in the synthesis of long-chain molecules is their inherent physical properties. This compound and its precursors are waxy solids with high boiling points and low solubility in many common solvents, particularly aqueous media. scispace.com This can complicate reaction setup, product isolation, and purification. For biocatalytic steps, the low aqueous solubility of the substrate can significantly hinder the efficiency of enzymes that typically operate in aqueous environments.

The oxidation of the secondary alcohol, Nonacosan-10-ol, to the ketone, this compound, requires careful control to prevent over-oxidation to carboxylic acids, which would involve cleavage of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org Finding mild and selective oxidizing agents is therefore crucial.

Innovations:

To overcome the challenges of solubility and enzyme compatibility, the use of biphasic solvent systems or solvent-free reaction conditions is a key innovation. In a biphasic system, the organic substrate can reside in an organic phase while the enzyme is in an aqueous phase, with the reaction occurring at the interface. This approach can enhance substrate availability to the enzyme while simplifying product separation.

Biocatalysis itself represents a major innovation in overcoming selectivity challenges. The use of enzymes like alcohol dehydrogenases can provide exquisite control over the site of oxidation, targeting the C-10 hydroxyl group with high precision and avoiding the need for protecting groups. mdpi.com The development of robust and recyclable immobilized enzymes further enhances the industrial feasibility of such processes.

In the realm of chemical synthesis, the development of novel catalytic systems offers milder and more selective alternatives to traditional stoichiometric reagents. For instance, metal-free oxidation systems, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a co-oxidant like Oxone, provide an efficient method for the oxidation of secondary alcohols to ketones under mild conditions. cmu.edu

Another innovative strategy is the concept of "Bio-Catalytic conversion," which integrates microbial fermentation with chemical catalysis. nih.gov In this approach, microorganisms could be engineered to produce long-chain fatty acids or other suitable precursors from renewable feedstocks. These bio-derived intermediates can then be converted to the final ketone product through selective chemical catalysis. This hybrid approach leverages the efficiency of biological systems for precursor synthesis and the versatility of chemical methods for the final transformation, paving a sustainable route to compounds like this compound.

Evolutionary Aspects of Nonacosan 10 One Production and Perception

Phylogenetics of Nonacosan-10-one Biosynthetic Genes

The biosynthesis of long-chain ketones like this compound is generally understood to occur via pathways involving very long-chain fatty acids (VLCFAs) cirad.fr. These pathways typically involve the elongation of fatty acids, followed by modifications such as oxidation or decarbonylation to yield alkanes, alcohols, aldehydes, and ketones cirad.fr. Nonacosan-10-ol (B1263646), a secondary alcohol with a hydroxyl group at the C-10 position, is a prominent and well-studied component of plant epicuticular waxes, particularly in gymnosperms and other vascular plants mdpi.comresearchgate.netnih.govresearchgate.net. The evolutionary emergence of such compounds in plant cuticular waxes is considered a pivotal event, dating back approximately 450 million years with the colonization of land by plants researchgate.netnih.gov. This evolutionary innovation facilitated adaptation to terrestrial environments by providing a protective barrier against desiccation and UV radiation.

While the precise genes responsible for the specific synthesis of this compound have not been detailed in the reviewed literature, the biosynthetic pathways for related compounds like nonacosan-10-ol are thought to involve enzymes such as P450-dependent monooxygenases for hydroxylation nih.gov. The conserved presence of these long-chain alcohols and ketones across various plant lineages suggests an ancient origin and diversification of the underlying enzymatic machinery. The phylogenetic distribution of nonacosan-10-ol, for instance, indicates shared evolutionary histories among different plant groups, hinting at the conservation of key biosynthetic genes researchgate.net.

Co-evolutionary Dynamics Between this compound Producers and Responders

The co-evolutionary dynamics involving this compound are primarily understood through its role in plant cuticular waxes and the interactions these waxes mediate. Related cuticular compounds, such as nonacosane (B1205549), play significant roles in insect communication, facilitating crucial functions like nestmate recognition and the identification of social status within insect colonies ebi.ac.uk. This highlights an evolutionary pressure on insects (responders) to develop sensory mechanisms capable of detecting and interpreting these chemical cues produced by other organisms.

Furthermore, nonacosan-10-ol, a close chemical relative of this compound, has demonstrated nematicidal activity researchgate.net. This suggests a direct producer-responder dynamic where plants producing nonacosan-10-ol gain a selective advantage by defending against plant-parasitic nematodes. Such interactions can drive evolutionary adaptations in both the plant (e.g., enhanced production of defensive compounds) and the nematode (e.g., resistance or avoidance mechanisms), forming an evolutionary arms race. The composition of cuticular waxes, including ketones like this compound, can also influence interactions with herbivores and pathogens, acting as a barrier or a signaling molecule that shapes these ecological relationships over evolutionary time.

Adaptive Significance of this compound in Specific Ecological Niches

This compound's presence in plant cuticular waxes confers significant adaptive advantages, particularly in terrestrial ecological niches. Its primary role is contributing to the hydrophobicity and water-retention properties of the plant cuticle mdpi.comcirad.frnih.gov. This protective waxy layer is essential for minimizing non-stomatal water loss, a critical factor for plant survival and fitness, especially in arid or drought-prone environments researchgate.netnih.gov. The superhydrophobicity and resistance to stomatal transpiration associated with compounds like nonacosan-10-ol underscore the importance of these long-chain molecules in water management for plants researchgate.netnih.gov.

Beyond water regulation, cuticular waxes provide a barrier against environmental stresses such as UV radiation cirad.fr. Additionally, the nematicidal properties observed in nonacosan-10-ol suggest a defensive role for this class of compounds, protecting plants from soil-borne pathogens and parasites researchgate.net. The variation in nonacosan-10-ol content observed among different plant species may reflect specific adaptations to distinct ecological niches, where varying levels of water stress, pathogen pressure, or herbivore interactions necessitate tailored cuticular compositions researchgate.net. These roles collectively highlight this compound and its related compounds as key adaptations for plant life on land.

Emerging Research Frontiers and Future Directions for Nonacosan 10 One Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Nonacosan-10-one Research

The application of "omics" technologies offers a powerful lens through which to view the intricate cellular and molecular processes involving this compound. A systems-level understanding can be achieved by combining genomics, proteomics, and metabolomics.

Genomics: The starting point for understanding the biosynthesis of this compound lies within the plant genome. By identifying and characterizing the genes encoding the enzymes responsible for the elongation of very-long-chain fatty acids (VLCFAs) and their subsequent modification into ketones, researchers can pinpoint the genetic basis of its production. nih.gov Transcriptomic analyses of plants known to produce this compound, such as certain species of Solanum and Styrax, can reveal the expression patterns of these genes under different developmental stages and environmental conditions. nih.gov This can provide insights into the regulation of its biosynthesis.

Proteomics: Proteomic studies can identify and quantify the proteins directly involved in the synthesis and transport of this compound. Techniques like mass spectrometry can be used to analyze the protein profiles of epidermal cells where cuticular wax is produced. nih.gov This allows for the identification of key enzymes in the alkane-forming pathway, which is responsible for the production of aldehydes, alkanes, secondary alcohols, and ketones. nih.gov

Metabolomics: Metabolomic profiling provides a snapshot of the small-molecule chemistry within a plant, including the presence and abundance of this compound and its precursors. By comparing the metabolomes of different plant tissues or species, researchers can identify novel sources of this compound and understand its metabolic context. Furthermore, metabolomics can be used to trace the metabolic flux through the biosynthetic pathway, identifying potential bottlenecks for metabolic engineering efforts. mdpi.com

Table 1: Potential Omics Approaches in this compound Research

Omics TechnologyResearch FocusPotential Outcomes
Genomics Identification of genes involved in VLCFA elongation and ketone synthesis.Understanding the genetic regulation of this compound production.
Proteomics Characterization of enzymes in the cuticular wax biosynthetic pathway.Elucidation of the enzymatic machinery responsible for this compound synthesis.
Metabolomics Profiling of this compound and related metabolites in various plant species.Discovery of new sources and understanding the metabolic network.

Advanced Computational Modeling of this compound Biological Interactions

Computational modeling provides a powerful, in silico approach to predict and understand the biological interactions of this compound at a molecular level. These methods can guide experimental research and accelerate the discovery of its potential applications.

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound to specific protein targets. For instance, based on the known biological activities of other plant-derived ketones, molecular docking could be employed to investigate its potential interactions with microbial enzymes or insect pheromone receptors. mdpi.com The binding energy, a key output of docking simulations, can help prioritize targets for further experimental validation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. By compiling data on the bioactivity of a series of related long-chain ketones, a QSAR model could be developed to predict the potential activities of this compound and to design new derivatives with enhanced properties.

Table 2: Computational Modeling Techniques for this compound Research

Modeling TechniqueApplicationPredicted Outcome
Molecular Docking Simulating the interaction of this compound with protein targets.Binding affinity and mode of interaction.
QSAR Relating the chemical structure of long-chain ketones to their biological activity.Prediction of potential biological activities.

Biotechnological Approaches for Sustainable Production of this compound (e.g., Metabolic Engineering)

The natural abundance of this compound in plants is often low, making extraction a challenging and potentially unsustainable process. frontiersin.org Biotechnological approaches, particularly metabolic engineering, offer a promising alternative for its sustainable production.

Metabolic Engineering in Microorganisms: By introducing the identified biosynthetic genes from plants into microbial hosts like Escherichia coli or Saccharomyces cerevisiae, it is possible to create "cell factories" for the production of this compound. mdpi.comfrontiersin.org This involves assembling the necessary enzymatic pathway in the microorganism and optimizing metabolic fluxes to enhance product yield. rsc.orgnih.gov This approach has been successfully used for the production of other plant-derived natural products. mdpi.com

Metabolic Engineering in Plants: Genetic modification of the source plants themselves can also be used to increase the production of this compound. Overexpressing key biosynthetic genes or downregulating competing metabolic pathways can lead to higher yields of the desired compound. hilarispublisher.com

Table 3: Biotechnological Strategies for this compound Production

ApproachHost OrganismKey Steps
Metabolic Engineering E. coli, S. cerevisiaeGene discovery, pathway reconstruction, optimization of precursor supply.
Plant Genetic Modification Source plants (e.g., Solanum sp.)Overexpression of key biosynthetic genes, silencing of competing pathways.

Environmental Fate and Persistence of this compound in Ecological Systems

As a component of plant cuticular wax, this compound is naturally released into the environment through plant decay. Understanding its environmental fate and persistence is crucial for assessing its ecological impact.

Biodegradation: The long aliphatic chain of this compound suggests that it is likely to be biodegradable by soil microorganisms. Studies on the degradation of other long-chain alkanes and ketones can provide a model for its expected breakdown pathways. mdpi.com Aerobic degradation is likely to proceed through terminal or subterminal oxidation. mdpi.com

Persistence: The hydrophobicity of this compound indicates a high potential for sorption to soil organic matter and sediments. This would reduce its mobility in the environment but could also increase its persistence. Further research is needed to determine its half-life in different environmental compartments.

Ecotoxicity: While currently unknown, the potential ecotoxicological effects of this compound on soil and aquatic organisms should be investigated. Its structural similarity to other plant-derived lipids suggests it is unlikely to be highly toxic, but formal testing is required.

Unexplored Biological Roles and Novel Sources of this compound

While this compound is known as a constituent of plant cuticular wax, its specific biological roles are largely unexplored. nih.govmdpi.com The functions of plant waxes are diverse, including protection against water loss, UV radiation, and pathogens. utoronto.cacabidigitallibrary.orgcreative-proteomics.com

Potential Biological Activities: The related compound, nonacosan-10-ol (B1263646), has shown nematicidal activity. acs.org This suggests that this compound may also possess protective properties against pests and pathogens. Further screening for antimicrobial, insecticidal, and other biological activities is a key area for future research. The breakdown of some cuticular waxes can also release signaling molecules, indicating a potential role for this compound or its degradation products in plant-to-plant or plant-to-insect communication. utoronto.ca

Novel Sources: this compound has been identified in a limited number of plant species. nih.gov A broader screening of plant biodiversity, particularly in species with prominent waxy coatings, could reveal novel and more abundant sources of this compound. Additionally, related long-chain ketones have been found in the surface lipids of some insects, suggesting another potential, albeit less common, source.

Table 4: Known and Potential Sources of this compound and Related Compounds

CompoundKnown/Potential Source
This compound Solanum tuberosum, Styrax officinalis nih.gov
Nonacosan-10-ol Fumaria parviflora, Pinus halepensis acs.orgresearchgate.net
Long-chain β-hydroxyketones Brassica oleracea (cabbage) nih.gov

Q & A

Q. What are the standard analytical techniques for identifying and quantifying Nonacosan-10-one in plant wax matrices?

this compound is typically isolated via solvent extraction (e.g., chloroform-methanol mixtures) and analyzed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹³C and ¹H) is critical. Researchers should calibrate instruments with reference standards and validate methods using spike-recovery experiments to account for matrix effects in plant wax samples .

Q. How is this compound synthesized in laboratory settings?

Laboratory synthesis often involves the oxidation of Nonacosan-10-ol using oxidizing agents like pyridinium chlorochromate (PCC). Alternatively, the Friedel-Crafts acylation or modified Fischer-Tropsch processes can generate long-chain ketones. Purity must be verified via melting point analysis and thin-layer chromatography (TLC) with iodine staining .

Q. What ecological roles does this compound play in plant cuticles?

this compound contributes to cuticular wax hydrophobicity, reducing water loss and UV radiation damage. Studies on Gleichenella pectinata suggest it may also deter herbivores by forming a physical barrier or interacting with insect chemoreceptors. Comparative studies with aldehydes and alcohols in wax blends are recommended to isolate its specific functions .

Advanced Research Questions

Q. How can researchers optimize extraction protocols for this compound to minimize co-elution with structurally similar compounds?

Co-elution challenges arise due to the presence of aldehydes (e.g., octacosanal) and alcohols in wax matrices. Solutions include:

  • Using polar stationary phases in GC columns (e.g., DB-5ms) to enhance separation.
  • Derivatizing compounds with silylating agents (e.g., BSTFA) to alter retention times.
  • Implementing tandem mass spectrometry (MS/MS) to distinguish fragmentation patterns .

Q. What experimental designs resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antifungal or insecticidal activity may stem from differences in plant species, environmental conditions, or assay methodologies. Researchers should:

  • Standardize bioassays using OECD guidelines (e.g., dose-response curves with positive/negative controls).
  • Conduct metabolomic profiling of source plants to rule out confounding secondary metabolites.
  • Apply multivariate statistical models (e.g., PCA) to isolate this compound’s contribution to observed effects .

Q. How can isotopic labeling elucidate the biosynthetic pathway of this compound in plants?

Stable isotope labeling (e.g., ¹³C-acetate) combined with time-course GC-MS analyses can trace precursor incorporation. Knockout mutants or RNAi silencing of candidate genes (e.g., ketoacyl-CoA synthases) may further validate enzymatic steps. Data should be cross-referenced with transcriptomic databases like Phytozome .

Q. What statistical approaches are suitable for analyzing seasonal variations in this compound content?

Longitudinal studies require mixed-effects models to account for intra-plant variability. Sampling should follow stratified random protocols across growth stages. Data normalization (e.g., per dry weight) and ANCOVA (to control for environmental covariates like temperature) enhance reproducibility .

Q. How to validate the structural integrity of this compound in hybrid spectroscopic studies?

Combine 2D NMR techniques (e.g., HSQC, HMBC) with X-ray crystallography for unambiguous assignment. Computational methods (e.g., density functional theory) can predict spectral profiles for comparison. Collaborative workflows with crystallography facilities are recommended .

Q. What methodologies assess the environmental persistence of this compound in soil ecosystems?

Microcosm experiments under controlled conditions (pH, moisture) can track degradation rates via LC-MS. Compare abiotic (hydrolysis, photolysis) and biotic (microbial) pathways. Use isotope ratio mass spectrometry (IRMS) to distinguish microbial metabolism from physical breakdown .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

Synthesize analogs with varying chain lengths or ketone positions. Test bioactivity in standardized assays (e.g., antifungal disk diffusion). Employ QSAR models to correlate structural features (e.g., logP, polar surface area) with activity. Molecular docking studies against target proteins (e.g., fungal cytochrome P450) provide mechanistic insights .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.